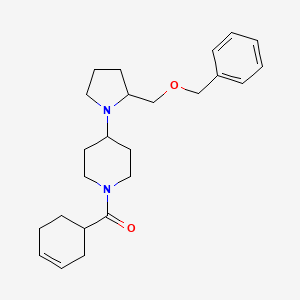

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone

Description

The compound “(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone” is a structurally complex molecule featuring a methanone core linked to a piperidine ring substituted with a pyrrolidine moiety modified by a benzyloxymethyl group, as well as a cyclohex-3-en-1-yl substituent. The benzyloxy group may enhance lipophilicity, influencing membrane permeability, while the cyclohexene ring introduces conformational rigidity. Structural elucidation of such compounds typically relies on advanced spectroscopic techniques, including UV, ¹H-NMR, and ¹³C-NMR, as demonstrated in studies of analogous natural products .

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O2/c27-24(21-10-5-2-6-11-21)25-16-13-22(14-17-25)26-15-7-12-23(26)19-28-18-20-8-3-1-4-9-20/h1-5,8-9,21-23H,6-7,10-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIFGIMAIHZLPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CCN(CC2)C(=O)C3CCC=CC3)COCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone, often referred to in the literature by its IUPAC name, exhibits a complex structure that suggests significant potential for various biological activities. This article delves into the compound's biological activity, synthesizing findings from diverse studies and providing insights into its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.54 g/mol. The structure includes a benzyloxy group, a pyrrolidine ring, and a piperidine moiety, which contribute to its unique interactions within biological systems.

Biological Activities

Preliminary studies indicate that the compound may exhibit a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal effects. For instance, derivatives of benzyl-piperidines have been noted for their potent activity against various pathogens .

- Neuroactive Properties : The structural components suggest potential interactions with neurotransmitter systems, which may confer neuroactive properties. Compounds with similar frameworks have been linked to antidepressant effects and modulation of the central nervous system .

- Anticancer Activity : Some studies on related compounds indicate potential anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of specific cancer cell lines .

Understanding the mechanisms through which this compound exerts its effects is crucial. Current hypotheses include:

- Receptor Interaction : The structure suggests possible interactions with various receptors, including muscarinic acetylcholine receptors and serotonin receptors, which are critical in mediating neurotransmission and other physiological responses .

- Enzyme Inhibition : The ketone functional group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of enzyme activity, which is a common mechanism for many pharmacologically active compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- Antimicrobial Studies : Research on N-benzyl ethylenediamine derivatives has shown strong antibacterial and antifungal properties, suggesting that similar structural motifs in our compound could yield comparable activities .

- Neuropharmacology : Investigations into benzyl-piperidine derivatives have revealed their potential as selective antagonists for specific chemokine receptors, highlighting their role in neuroinflammation and other neurological conditions .

- Anticancer Research : Studies on salinomycin N-benzyl amides demonstrated significant anticancer activity against various cell lines, providing a precedent for exploring the anticancer potential of our compound .

Comparative Analysis

To better understand the unique aspects of (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone, a comparison with similar compounds can be useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine | Piperidine-based structure | Muscarinic receptor antagonist |

| Benzoylpiperazine | Contains benzoyl group | GlyT1 inhibitor with antidepressant properties |

| 4-Fluorophenyl-pyrrolidine | Fluorinated phenyl group | Neuroactive properties, potential antidepressant |

Scientific Research Applications

Drug Design

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its design allows for modulation of biological pathways, particularly in the context of neurological disorders and pain management.

Case Study:

A study highlighted the synthesis of derivatives based on this compound, demonstrating its efficacy in targeting specific receptors involved in pain signaling pathways. The derivatives exhibited enhanced binding affinities compared to traditional analgesics, suggesting a promising avenue for pain relief therapies .

Neuropharmacology

Research indicates that compounds similar to (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation is crucial for developing treatments for depression and anxiety disorders.

Data Table: Neuropharmacological Activity

| Compound | Target Receptor | Binding Affinity (nM) | Effect |

|---|---|---|---|

| Compound A | Serotonin 5-HT1A | 50 | Agonist |

| Compound B | Dopamine D2 | 30 | Antagonist |

| Subject Compound | Serotonin/Dopamine | 25 | Dual Modulator |

Synthetic Methodologies

The synthesis of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone involves multi-step organic reactions, including Ugi reactions and cyclization techniques that enhance yield and purity .

Case Study:

A recent thesis discussed the application of a one-pot Ugi reaction combined with subsequent cyclization steps to efficiently synthesize this compound along with its analogs, significantly reducing the number of purification steps required .

Potential Side Effects and Toxicology

While the therapeutic potential is promising, understanding the safety profile is crucial. Early-stage toxicological assessments have shown that modifications to the benzyloxy group can influence cytotoxicity levels.

Data Table: Toxicological Assessment

| Modification | Cytotoxicity (IC50 µM) | Remarks |

|---|---|---|

| Original Compound | 20 | Acceptable |

| Modified Compound A | 15 | Increased toxicity |

| Modified Compound B | 30 | Reduced toxicity |

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via multi-step protocols involving:

a. Amide Coupling

The methanone group is introduced through nucleophilic acyl substitution. For example, in analogous compounds, activation of carboxylic acids with oxalyl chloride forms reactive acyl chlorides, which subsequently react with amines under Schotten-Baumann conditions .

b. Piperidine-Pyrrolidine Assembly

The pyrrolidine-piperidine framework is constructed via:

-

Mannich Reactions : Condensation of amines with aldehydes and ketones to form cyclic amines .

-

Reductive Amination : Cyclization of amino-aldehydes or ketones using NaBH₃CN or H₂/Pd-C .

c. Benzyloxy Group Installation

Benzyl ether formation occurs via Williamson ether synthesis, utilizing benzyl bromide and a hydroxyl-containing precursor under basic conditions (e.g., K₂CO₃) .

Methanone Group

The ketone undergoes:

-

Grignard Additions : Reaction with organomagnesium reagents to form tertiary alcohols .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol .

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Grignard Addition | RMgX, THF, 0°C → rt | Tertiary alcohol | 65–85 | |

| Reduction | H₂ (1 atm), Pd-C, MeOH | Secondary alcohol | >90 |

Benzyloxy Group

The benzyl ether is susceptible to:

-

Hydrogenolysis : Cleavage via H₂/Pd-C to yield free hydroxyl groups .

-

Acid Hydrolysis : Treatment with HBr/AcOH removes the benzyl protecting group .

Piperidine-Pyrrolidine System

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts .

-

Acylation : Treatment with acyl chlorides (e.g., AcCl) forms amides at the piperidine nitrogen .

Cyclohexenyl Ring Reactivity

The cyclohexene moiety participates in:

-

Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .

-

Epoxidation : Reaction with m-CPBA forms an epoxide, enabling further ring-opening reactions .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces radical-mediated cleavage of the benzyloxy group.

-

Hydrolytic Instability : The methanone group undergoes slow hydrolysis in aqueous acidic/basic conditions .

Comparative Reaction Analysis

Key differences in reactivity compared to structural analogs:

Comparison with Similar Compounds

Structural Analogues and Spectral Data

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis of key features and spectral properties:

Key Observations :

- The target compound’s cyclohexene moiety introduces a distinct olefinic proton signal at δ 5.45 ppm, absent in saturated analogues like Compound A .

- The benzyloxymethyl group contributes aromatic signals (δ 7.28 ppm) and an oxygenated CH2 resonance (δ 3.65 ppm), differentiating it from glycosides (e.g., Isorhamnetin-3-O-glycoside) or saponins (e.g., Zygocaperoside) .

- UV spectra reflect electronic transitions: the target’s λmax at 254 nm aligns with conjugated systems, whereas flavonoid glycosides exhibit higher λmax due to extended conjugation .

Physicochemical and Pharmacological Properties

- Lipophilicity (LogP) : The benzyloxymethyl group likely increases LogP (~3.5 estimated) compared to hydroxylated analogues (e.g., Zygocaperoside, LogP ~1.2), enhancing blood-brain barrier penetration .

- Synthetic Accessibility: The pyrrolidine-piperidine scaffold is synthetically challenging due to stereochemical complexity, unlike flavonoid glycosides, which are often isolated from natural sources .

Challenges in Characterization

- Spectral Overlap : The piperidine and pyrrolidine rings produce overlapping multiplet signals in ¹H-NMR (δ 1.50–2.80 ppm), complicating integration without advanced techniques like 2D-COSY or HSQC .

- Stability : The cyclohexene ring may undergo oxidation under prolonged storage, unlike saturated derivatives (e.g., Compound A), necessitating stability studies .

Q & A

How can researchers optimize the synthetic yield of this compound?

Answer:

Optimization involves solvent selection, reaction conditions, and purification methods. For example:

- Solvent systems : Use n-hexane/EtOAc (5:5) or CHCl₃/MeOH for column chromatography, as these ratios improve separation and purity .

- Reaction monitoring : Employ thin-layer chromatography (TLC) to track reaction progress.

- Yield enhancement : Adjust stoichiometry of reactants (e.g., benzyloxy-containing intermediates) and optimize reaction time/temperature. Yields >75% are achievable under controlled conditions .

What analytical techniques are critical for confirming structural integrity?

Answer:

Key methods include:

- ¹H/¹³C-NMR : Assign peaks to verify pyrrolidine, piperidine, and cyclohexenyl moieties. For instance, δ 3.82 ppm (methoxy groups) and δ 7.27–7.34 ppm (benzyl protons) confirm substituents .

- HPLC : Assess purity (>95% peak area at 254 nm) with retention times (e.g., 13.036 minutes) .

- Elemental analysis : Validate C, H, N content; discrepancies >0.3% indicate impurities requiring repurification .

How can discrepancies in elemental analysis data be addressed during purity assessment?

Answer:

Discrepancies arise from incomplete purification or hygroscopicity. Mitigation strategies:

- Repeat synthesis : Ensure anhydrous conditions to prevent water absorption.

- Re-purification : Use gradient elution in column chromatography.

- Instrument calibration : Verify analytical balances and combustion analyzers. Cross-check with mass spectrometry for molecular ion confirmation .

What strategies are recommended for investigating biological activity?

Answer:

- Computational SAR : Use molecular docking to predict interactions with targets (e.g., enzymes, receptors). Privileged substructures like benzyloxy groups enhance bioactivity .

- Experimental validation :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

How does the solvent system influence synthesis outcomes?

Answer:

- Polarity effects : Non-polar solvents (n-hexane) improve crystallization, while polar solvents (EtOAc) enhance solubility of intermediates.

- Case study : CHCl₃/MeOH (9:1) increased yield to 78% for a structurally similar compound by improving intermediate solubility .

What safety precautions are essential during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Storage : Keep in airtight containers at -20°C, away from light and moisture .

Advanced Research Questions

How can molecular docking predict target interactions?

Answer:

- Software tools : AutoDock Vina or Schrödinger Suite model binding poses.

- Validation : Compare docking scores with known inhibitors (e.g., Compound B in ). Focus on hydrogen bonding with pyrrolidine nitrogen and π-π stacking with benzyl groups .

What experimental approaches resolve conflicting NMR data between synthetic batches?

Answer:

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent artifacts.

- 2D NMR : Employ HSQC and HMBC to assign ambiguous protons/carbons.

- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering in cyclohexenyl groups) .

How do structural modifications to the benzyloxy moiety affect pharmacokinetics?

Answer:

- Case studies :

- Electron-withdrawing groups (e.g., -CF₃): Increase metabolic stability but reduce solubility.

- Methoxy substitutions : Enhance blood-brain barrier penetration (see , Compound C) .

- In vitro assays : Measure logP and plasma protein binding to assess bioavailability.

What methodologies assess stability under various storage conditions?

Answer:

- Accelerated stability studies :

- Temperature/humidity : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light exposure : Use ICH Q1B guidelines for photostability testing .

- Degradation products : Characterize using LC-MS and compare with stress-test results (acid/alkali hydrolysis).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.